molecular formula C19H19NO2 B077281 3,6-Diacetyl-9-isopropylcarbazole CAS No. 10511-41-8

3,6-Diacetyl-9-isopropylcarbazole

Cat. No. B077281
CAS RN: 10511-41-8
M. Wt: 293.4 g/mol
InChI Key: GDQJWNWGMRNRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diacetyl-9-isopropylcarbazole is a carbazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism Of Action

The mechanism of action of 3,6-Diacetyl-9-isopropylcarbazole is not fully understood. However, studies have shown that this compound interacts with the electronic structure of the molecules it is in contact with, leading to changes in their charge transport properties. This interaction is thought to be due to the presence of the acetyl groups in the compound, which can act as electron-withdrawing groups.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3,6-Diacetyl-9-isopropylcarbazole. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, it has been shown to be stable under various conditions, making it a promising material for use in various scientific research applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,6-Diacetyl-9-isopropylcarbazole is its excellent charge transport properties, which make it a promising material for use in various organic electronics applications. Additionally, this compound is relatively easy to synthesize and is stable under various conditions, making it a convenient material for use in lab experiments. However, one of the main limitations of 3,6-Diacetyl-9-isopropylcarbazole is its low solubility in common solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3,6-Diacetyl-9-isopropylcarbazole. One potential direction is the development of new synthesis methods that can yield higher purity and yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, research is needed to explore the potential of 3,6-Diacetyl-9-isopropylcarbazole in other optoelectronic applications, such as sensors and photovoltaic devices.
Conclusion
In conclusion, 3,6-Diacetyl-9-isopropylcarbazole is a promising material for use in various scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its potential applications in organic electronics and optoelectronics. While the mechanism of action of this compound is not fully understood, studies have shown that it exhibits excellent charge transport properties and is relatively non-toxic. Further research is needed to fully understand the potential of 3,6-Diacetyl-9-isopropylcarbazole in various scientific research fields.

Synthesis Methods

3,6-Diacetyl-9-isopropylcarbazole can be synthesized using various methods. One of the most commonly used methods is the Friedlander synthesis. In this method, 3-isopropylcarbazole is reacted with acetic anhydride and zinc chloride to yield 3,6-diacetyl-9-isopropylcarbazole. Another method involves the reaction of 3-isopropylcarbazole with acetic anhydride and aluminum chloride. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

3,6-Diacetyl-9-isopropylcarbazole has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties and has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Additionally, 3,6-Diacetyl-9-isopropylcarbazole has been studied for its potential applications in the field of optoelectronics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).

properties

CAS RN

10511-41-8

Product Name

3,6-Diacetyl-9-isopropylcarbazole

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(6-acetyl-9-propan-2-ylcarbazol-3-yl)ethanone

InChI

InChI=1S/C19H19NO2/c1-11(2)20-18-7-5-14(12(3)21)9-16(18)17-10-15(13(4)22)6-8-19(17)20/h5-11H,1-4H3

InChI Key

GDQJWNWGMRNRDG-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

synonyms

3,6-Diacetyl-9-isopropyl-9H-carbazole

Origin of Product

United States

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